molecular formula C31H34N4O6S B4295198 N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

Cat. No.: B4295198
M. Wt: 590.7 g/mol
InChI Key: VKTKRWDOASXKRH-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, isopropyl, methyl, morpholinyl, sulfonyl, and phthalazinone moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core phthalazinone structure, followed by the introduction of the morpholinyl sulfonyl group, and finally, the attachment of the hydroxy-isopropyl-methylphenyl moiety. Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a specialty chemical in manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE may include other phthalazinone derivatives, morpholinyl sulfonyl compounds, and hydroxy-isopropyl-methylphenyl analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1-oxophthalazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O6S/c1-19(2)25-17-26(21(4)15-27(25)36)32-29(37)18-35-31(38)24-8-6-5-7-23(24)30(33-35)22-10-9-20(3)28(16-22)42(39,40)34-11-13-41-14-12-34/h5-10,15-17,19,36H,11-14,18H2,1-4H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTKRWDOASXKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4C)O)C(C)C)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 2
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 4
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 6
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

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